molecular formula C14H18F2O2 B7992816 1-(3,5-Difluoro-2-(isopentyloxy)phenyl)propan-1-one

1-(3,5-Difluoro-2-(isopentyloxy)phenyl)propan-1-one

Cat. No.: B7992816
M. Wt: 256.29 g/mol
InChI Key: PWAYJLDVIZJEKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-2’-iso-pentoxypropiophenone typically involves the reaction of 3’,5’-difluorobenzaldehyde with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 3’,5’-Difluoro-2’-iso-pentoxypropiophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluoro-2’-iso-pentoxypropiophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3’,5’-Difluoro-2’-iso-pentoxypropiophenone is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for investigating the interactions between fluorinated molecules and biological targets.

Medicine: The compound is explored for its potential therapeutic applications. Fluorinated compounds are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, 3’,5’-Difluoro-2’-iso-pentoxypropiophenone is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-2’-iso-pentoxypropiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 3’,5’-Difluoro-2’-methoxypropiophenone
  • 3’,5’-Difluoro-2’-ethoxypropiophenone
  • 3’,5’-Difluoro-2’-propoxypropiophenone

Comparison: Compared to its analogs, 3’,5’-Difluoro-2’-iso-pentoxypropiophenone exhibits unique properties due to the presence of the iso-pentoxy group. This structural variation influences its reactivity, solubility, and interaction with biological targets. The iso-pentoxy group provides steric hindrance, which can affect the compound’s binding affinity and selectivity .

Properties

IUPAC Name

1-[3,5-difluoro-2-(3-methylbutoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O2/c1-4-13(17)11-7-10(15)8-12(16)14(11)18-6-5-9(2)3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAYJLDVIZJEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)F)F)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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